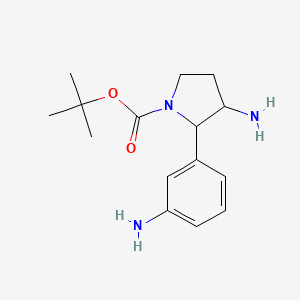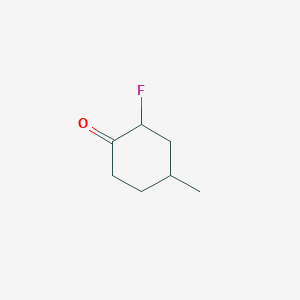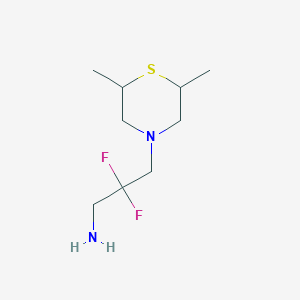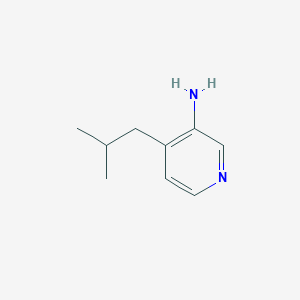![molecular formula C12H20N4O B13213225 (Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13213225.png)
(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine” is a complex organic compound with the following chemical formula:
C12H20N4O
. It consists of a cyclopropylmethyl group attached to a triazole ring via an oxolan-3-ylmethyl linker. Let’s break down its features:Cyclopropylmethyl Group: The cyclopropylmethyl moiety contains a three-membered cyclopropane ring, which imparts structural rigidity and unique reactivity.
Triazole Ring: The triazole ring (1H-1,2,3-triazol-4-yl) is a five-membered heterocycle containing three nitrogen atoms. Triazoles are versatile building blocks in medicinal chemistry and materials science.
Oxolan-3-ylmethyl Linker: The oxolan-3-ylmethyl group connects the cyclopropylmethyl and triazole portions.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing this compound. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Here’s a simplified scheme:
Azide-Alkyne Click Reaction:
Industrial Production: The industrial-scale synthesis typically involves optimized conditions, scalability, and cost-effectiveness. specific industrial methods for this compound may not be widely documented.
Chemical Reactions Analysis
Reactivity:
Oxidation: The cyclopropylmethyl group can undergo oxidation reactions.
Substitution: The triazole ring is susceptible to nucleophilic substitution.
Reduction: Reduction of the triazole ring may yield different derivatives.
CuAAC Reaction: Copper catalyst, base, solvent (often DMF or DMSO).
Hydrogenation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles (amines, thiols, etc.).
Major Products: The primary product is the titled compound itself. variations may arise from different substituents or regioisomers.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Materials Science: Explore its use in functional materials (e.g., polymers, sensors).
Biological Studies: Assess its biological activity and interactions.
Mechanism of Action
The exact mechanism remains an active area of research. It may interact with specific cellular targets or pathways, affecting biological processes.
Comparison with Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: (CAS: 510758-28-8) is structurally related.
[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine: (CAS: 1343883-35-1) shares some features.
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-cyclopropyl-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C12H20N4O/c1-2-10(1)5-13-6-12-8-16(15-14-12)7-11-3-4-17-9-11/h8,10-11,13H,1-7,9H2 |
InChI Key |
WNLROOQFNOQVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CN(N=N2)CC3CCOC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


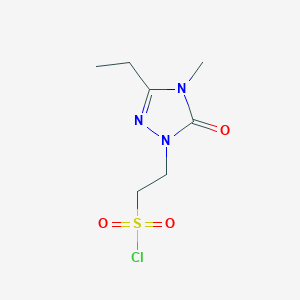
![1-[1-(Aminomethyl)cyclohexyl]propan-1-ol](/img/structure/B13213160.png)
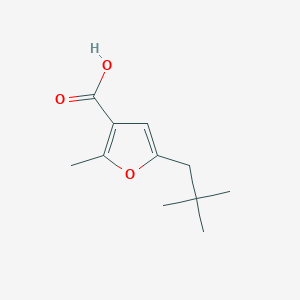

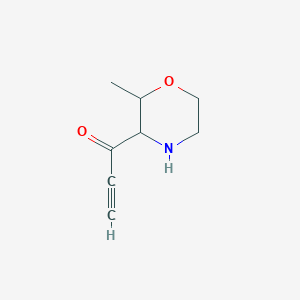

![[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol](/img/structure/B13213195.png)
![Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13213206.png)
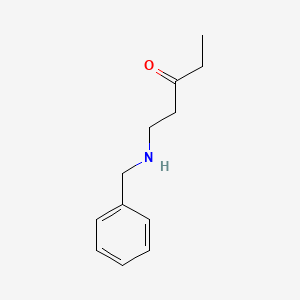
![Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate](/img/structure/B13213221.png)
